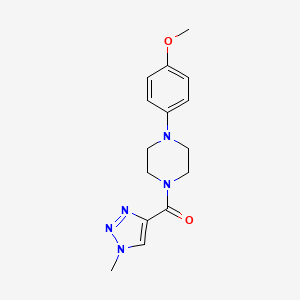

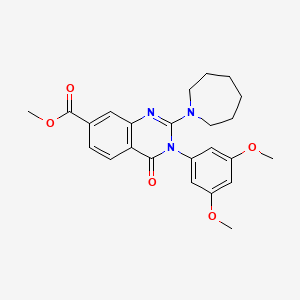

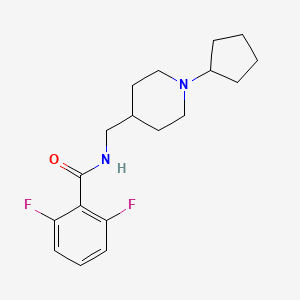

![molecular formula C20H23FN2O4S B2499436 N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1198071-57-6](/img/structure/B2499436.png)

N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a COX-2 inhibitor based on the structural similarities with compounds discussed in the provided papers. COX-2 inhibitors are a class of drugs that selectively inhibit the cyclooxygenase-2 enzyme, which is involved in the inflammation process and pain generation. The presence of a sulfonylamino acetamide moiety is a common feature in COX-2 inhibitors, as seen in the first paper, which reports on the synthesis and biological evaluation of related compounds .

Synthesis Analysis

The synthesis of related methylsulfonyl and sulfamoyl acetamides has been reported, where the authors describe the replacement of an ester moiety with an amide group to yield more stable derivatives with good COX-inhibition properties . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving multiple steps such as acetylation, ethylation, and condensation reactions, as described in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR spectroscopy . X-ray crystallography has been used to determine the molecular structure of some derivatives, which revealed the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and electronic behavior of the compounds, which are important for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reduction, acetylation, ethylation, and condensation . Improvements in these reactions have been studied to increase yields and decrease costs, such as using potassium hydroxide instead of sodium hydride and employing a one-pot procedure for reduction and acetylation . These reactions are likely relevant to the synthesis of this compound, although specific details are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be expected that this compound would exhibit characteristics conducive to its role as a COX-2 inhibitor. This includes the ability to form hydrogen bonds, which is important for binding to the COX-2 enzyme, as well as a certain degree of lipophilicity to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, due to its complex chemical structure, is likely involved in research areas focusing on the synthesis and characterization of novel compounds with potential biological activities. The detailed structure suggests it could be related to compounds like modafinil and its derivatives, which are known for their cognitive-enhancing properties (Dowling et al., 2017). These substances have been extensively studied for their thermal degradation and analytical challenges, highlighting the importance of robust analytical methods in pharmaceutical research.

Anticancer and Anti-Inflammatory Research

Compounds structurally similar to this compound have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. For instance, a series of 2-(substituted phenoxy) acetamide derivatives have shown promising results in these areas, with specific derivatives displaying significant anticancer activity against certain cancer cell lines (Rani et al., 2014). This suggests that this compound and its analogs could be of interest in the development of new therapeutic agents targeting cancer and inflammation.

Neuropharmacological Applications

Considering the similarities to modafinil and its analogs, research on this compound might extend into neuropharmacology, specifically focusing on cognitive enhancement and the treatment of sleep disorders. Modafinil and related compounds act by modulating neurotransmitter systems, including dopamine and norepinephrine transporters, which are implicated in wakefulness and cognitive processes (Madras et al., 2006). Investigating this compound in this context could uncover new insights into the mechanisms underlying cognitive enhancement and potential therapeutic applications.

Enzymatic and Metabolic Studies

Compounds with structural features similar to this compound are also valuable in studies exploring enzymatic reactions and drug metabolism. For example, the chemoselective acetylation of amino phenols, relevant to the synthesis of antimalarial drugs, demonstrates the significance of understanding enzyme-catalyzed reactions in drug development (Magadum & Yadav, 2018). Such research can provide essential knowledge for designing more effective and safer pharmaceutical compounds by optimizing their metabolic profiles and minimizing toxic metabolites.

Immunomodulatory Effects

Research on sulfonamide derivatives, including those structurally related to this compound, indicates potential applications in immunology. Compounds like CL 259,763 have shown the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors (Wang et al., 2004). This highlights the potential of this compound in the development of new immunomodulatory therapies.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-16-7-9-17(10-8-16)11-14-28(25,26)23-15-20(24)22-12-4-13-27-19-6-3-2-5-18(19)21/h2-3,5-11,14,23H,4,12-13,15H2,1H3,(H,22,24)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMSSBNDJOUUCQ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

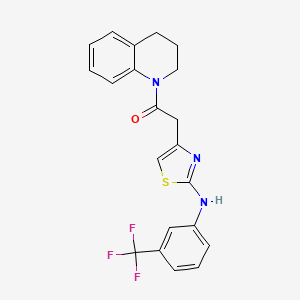

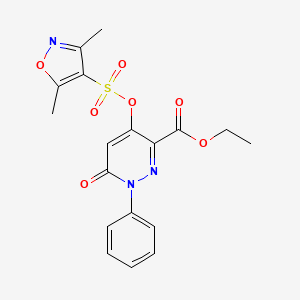

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

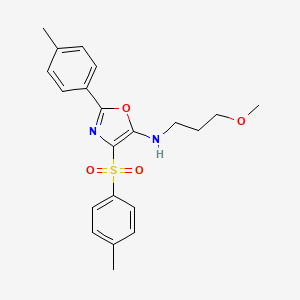

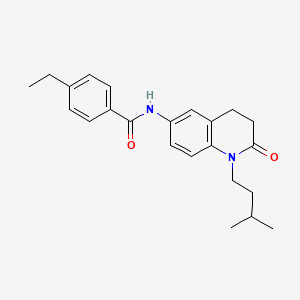

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

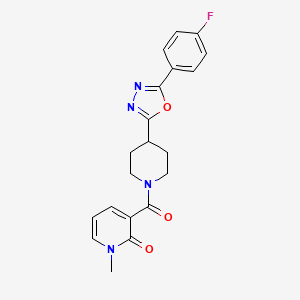

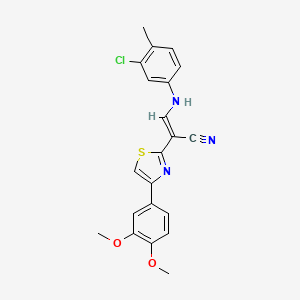

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)